![molecular formula C17H16ClN3O3S3 B2431957 N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide CAS No. 941924-87-4](/img/structure/B2431957.png)

N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

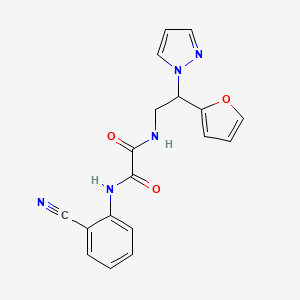

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-5-yl group, a 5-chlorothiophen-2-yl group, a sulfonyl group, and a piperidine-4-carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as benzothiazoles and thiazoles have been synthesized through C-H chalcogenation . This involves the functionalization of thiazole with phosphines to produce phosphonium salts, which then react with S- and Se-centered nucleophiles .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d]thiazol-5-yl and 5-chlorothiophen-2-yl groups are aromatic heterocycles, the sulfonyl group is a sulfur-containing group, and the piperidine-4-carboxamide group is a cyclic amine with a carboxamide group .科学的研究の応用

DNA Binding and Chromosomal Analysis

Hoechst 33258 is a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. It is part of the bis-benzimidazole family of minor groove binders and is widely used in fluorescent DNA staining. The Hoechst derivatives are employed in various biological research areas, including plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values through flow cytometry, and the analysis of plant chromosomes. They are also utilized in the field of rational drug design and to investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Central Nervous System (CNS) Drug Synthesis Potential

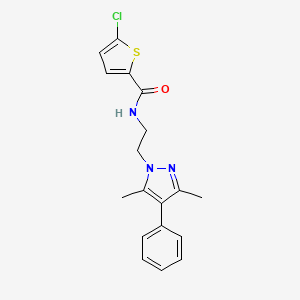

Research indicates that heterocycles, including compounds like N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide, which contain heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), form a significant class of organic compounds. These structures are vital in synthesizing compounds with potential CNS activity, addressing disorders influenced by genetic, environmental, social, and dietary factors. Notably, heterocyclic compounds like benzimidazole, benzoxazole, benzothiazole, and thiophene derivatives have been identified as functional chemical groups that may likely become a source for synthesizing novel CNS-acting drugs (Saganuwan, 2017).

Anticancer Drug Development

Imidazole derivatives, including compounds structurally related to N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide, have been extensively reviewed for their antitumor activity. These derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, have shown promise in the search for new antitumor drugs and in the synthesis of compounds with varying biological properties. The structural significance of these compounds lies in their potential to serve as lead compounds in the development of novel therapeutic agents with enhanced efficacy and safety (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Investigation of Carcinogenicity

Thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. Studies on these compounds, closely related to the chemical structure of N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide, contribute to understanding the chemistry and biological behavior of potential carcinogens and provide insights into the structural requirements for carcinogenic activity (Ashby, Styles, Anderson, & Paton, 1978).

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S3/c18-15-3-4-16(26-15)27(23,24)21-7-5-11(6-8-21)17(22)20-12-1-2-14-13(9-12)19-10-25-14/h1-4,9-11H,5-8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYFPSMGLHFUDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=N3)S(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)sulfonyl]-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2431878.png)

![4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2431881.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2431882.png)

![1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2431886.png)

![3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2431887.png)

![4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2431889.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2431891.png)

![Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2431894.png)

![2-(3-(4-Chlorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431895.png)

![4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime](/img/structure/B2431896.png)